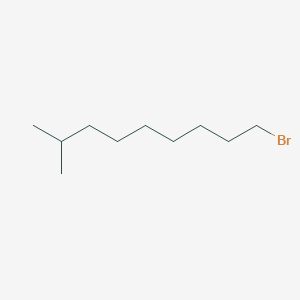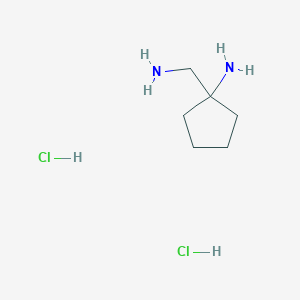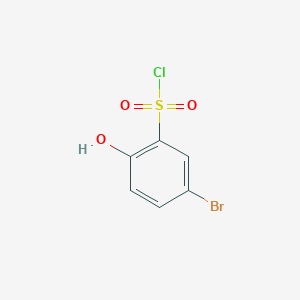
1-Bromo-8-methylnonane
Übersicht
Beschreibung
1-Bromo-8-methylnonane is an organic compound with the molecular formula C10H21Br. It is a brominated alkane, specifically a bromoalkane, which consists of a nonane backbone with a bromine atom attached to the first carbon and a methyl group attached to the eighth carbon. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-8-methylnonane can be synthesized through the bromination of 8-methylnonane. The process typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine molecule is homolytically cleaved to form bromine radicals, which then react with the 8-methylnonane to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and advanced purification techniques to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-8-methylnonane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and cyanide ions (CN-).
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with potassium tert-butoxide (KOtBu) can lead to the formation of 8-methylnon-1-ene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium methoxide (NaOMe), and sodium cyanide (NaCN) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products such as 8-methylnonan-1-ol, 8-methylnonan-1-amine, or 8-methylnonanenitrile can be formed.
Elimination Reactions: The major product is 8-methylnon-1-ene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-8-methylnonane is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic chemistry.
Material Science: The compound is used in the preparation of specialty polymers and materials with specific properties.
Pharmaceutical Research: It is used in the synthesis of potential drug candidates and in the study of drug-receptor interactions.
Biological Studies: The compound is used in labeling and tracking studies to understand biological processes and pathways.
Wirkmechanismus
The mechanism of action of 1-Bromo-8-methylnonane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene via an E2 mechanism. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-8-methyloctane: Similar structure but with one less carbon atom in the backbone.
1-Bromo-8-methyldecane: Similar structure but with one more carbon atom in the backbone.
1-Bromo-7-methylnonane: Similar structure but with the methyl group attached to the seventh carbon instead of the eighth.
Uniqueness: 1-Bromo-8-methylnonane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The position of the bromine and methyl groups affects the compound’s steric and electronic properties, making it distinct from other bromoalkanes.
Eigenschaften
IUPAC Name |
1-bromo-8-methylnonane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21Br/c1-10(2)8-6-4-3-5-7-9-11/h10H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOKZLKGFWNMCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201030268 | |
| Record name | 1-Bromo-8-methylnonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201030268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123348-69-6 | |
| Record name | 1-Bromo-8-methylnonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201030268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-(2-nitrophenyl)thiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B3224443.png)
![4-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine](/img/structure/B3224447.png)

![Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 5-chloro-7-(4-morpholinyl)-, ethyl ester](/img/structure/B3224454.png)


![[1-(Bromomethyl)cyclopropyl]methanamine](/img/structure/B3224481.png)



![2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one](/img/structure/B3224502.png)

